

Discovery and history of 2-chloro-N-(o-tolyl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-chloro-N-(2-methylphenyl)acetamide
Cat. No.:	B1580810

[Get Quote](#)

An In-depth Technical Guide to 2-chloro-N-(o-tolyl)acetamide: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(o-tolyl)acetamide, a significant chemical intermediate within the broader class of chloroacetamide compounds. The document delves into the historical context of its parent chemical family, details the fundamental synthesis methodologies, explains the underlying reaction mechanisms, and explores its modern applications in synthetic chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in authoritative scientific literature.

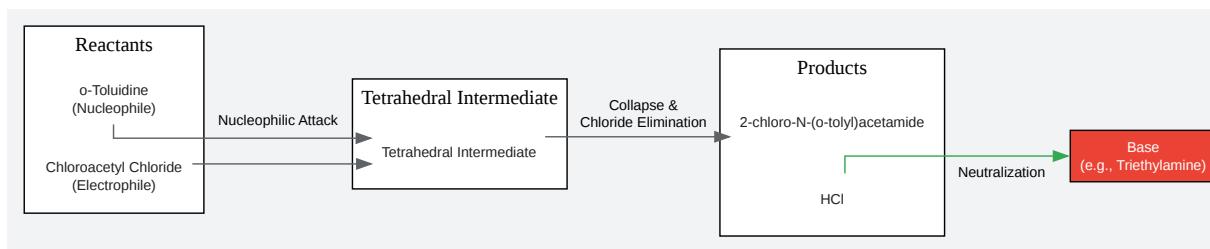
Introduction and Historical Context

2-chloro-N-(o-tolyl)acetamide, with the chemical formula $C_9H_{10}ClNO$, is a substituted amide that has found its primary utility as a versatile building block in organic synthesis.^{[1][2][3]} While the specific discovery of this individual compound is not marked by a singular historical event, its emergence is intrinsically linked to the broader development of chloroacetamide chemistry, which saw a dramatic rise in the mid-20th century.

The era following World War II witnessed a revolution in agriculture, driven by the advent of synthetic chemicals.^[4] Within this movement, the chloroacetamide family of compounds was

established as a major class of herbicides.^{[5][6]} A pivotal moment came in 1952 with the discovery of Randox™, the first successful pre-emergence herbicide for controlling grasses.^[4] This discovery spurred extensive research into related N-substituted chloroacetamides, driven by the quest for new bioactive agents for crop protection and other applications.^{[7][8]}

The herbicidal activity of chloroacetamides is primarily due to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs), a mechanism that disrupts the formation of essential lipids and proteins in susceptible plants.^[6] This foundational understanding of the chloroacetamide pharmacophore cemented its importance and led to the synthesis and investigation of a vast library of derivatives, including 2-chloro-N-(o-tolyl)acetamide.


Synthesis and Reaction Mechanism

The principal and most efficient method for synthesizing 2-chloro-N-(o-tolyl)acetamide is the N-acylation of o-toluidine with chloroacetyl chloride.^{[8][9][10]} This reaction is a classic example of nucleophilic acyl substitution.

The Underlying Chemistry: Nucleophilic Acyl Substitution

The reaction mechanism hinges on the nucleophilic character of the primary amine (o-toluidine) and the electrophilic character of the acyl chloride (chloroacetyl chloride). The nitrogen atom of the o-toluidine possesses a lone pair of electrons, making it an effective nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride, which is rendered electron-deficient by the two adjacent, highly electronegative oxygen and chlorine atoms.

This nucleophilic attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated from the expelled chloride and the proton from the nitrogen.^[8] Without a base, the HCl would protonate the starting o-toluidine, rendering it non-nucleophilic and halting the reaction.

[Click to download full resolution via product page](#)

Caption: Mechanism of N-acylation for synthesizing 2-chloro-N-(o-tolyl)acetamide.

Experimental Protocol: General Synthesis in an Organic Solvent

This protocol describes a robust and widely applicable method for the synthesis of 2-chloro-N-(o-tolyl)acetamide.^{[8][9]}

Materials:

- o-Toluidine (1.0 equivalent)
- Chloroacetyl chloride (1.1 equivalents)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents)
- Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq.) and the base (e.g., DIPEA, 1.1-1.5 eq.) in the chosen anhydrous solvent (e.g., DCM).

- Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic nature of the reaction.
- Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, dropwise to the stirred solution over 30-60 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
- Reaction: After the addition is complete, allow the reaction mixture to stir for several hours (typically 2-6 hours), letting it slowly warm to room temperature.^[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization (e.g., from ethanol) to yield the final product as a solid.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of 2-chloro-N-(o-tolyl)acetamide.

Physicochemical and Safety Data

The key properties of 2-chloro-N-(o-tolyl)acetamide are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	37394-93-7	[1] [3] [11]
Molecular Formula	C ₉ H ₁₀ ClNO	[1] [2] [3]
Molecular Weight	183.64 g/mol	[1] [11]
Appearance	White to light yellow crystalline powder	[11]
Melting Point	109.0 - 113.0 °C	[11]
Synonyms	N-(2-Methylphenyl)chloroacetamide, 2-Chloro-N-(2-methylphenyl)acetamide	[2] [11]

Safety and Handling: 2-chloro-N-(o-tolyl)acetamide is classified as a hazardous chemical that can cause serious eye damage.[\[11\]](#)[\[12\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, must be worn during handling.[\[13\]](#) The reactant, chloroacetyl chloride, is highly corrosive, toxic, and a lachrymator, requiring handling in a well-ventilated fume hood.[\[8\]](#)

Applications in Modern Synthesis

The primary value of 2-chloro-N-(o-tolyl)acetamide lies not in its end-use but in its role as a versatile synthetic intermediate.[\[8\]](#) The presence of the reactive α -chloro group provides a valuable site for subsequent nucleophilic substitution, enabling chemists to readily introduce the N-(o-tolyl)acetamido moiety into more complex molecular scaffolds.[\[14\]](#)

This reactivity has been exploited in the development of various biologically active compounds:

- **Pharmaceutical Precursors:** It serves as a starting material for synthesizing novel compounds with potential therapeutic applications. For instance, it has been used to prepare a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives that were evaluated for antidepressant activity.[\[15\]](#)

- Agrochemical Research: As a member of the chloroacetamide family, it and its derivatives are continually investigated as potential antimicrobial, antifungal, and herbicidal agents.[7][8]
- Heterocyclic Chemistry: It is a key precursor for building a variety of heterocyclic compounds, which are foundational structures in many areas of medicinal chemistry.[10]

Conclusion

2-chloro-N-(o-tolyl)acetamide is a compound born from the extensive mid-century exploration of chloroacetamide chemistry. While its history is intertwined with the development of herbicides, its contemporary significance is defined by its utility as a reliable and versatile intermediate in organic synthesis. Its straightforward and efficient synthesis via N-acylation, coupled with the reactive handle provided by its chlorine atom, ensures its continued relevance in the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science research. This guide has provided the historical context, detailed synthetic protocols, and mechanistic understanding necessary for its effective application in a modern research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N-(O-Tolyl)Acetamide - Protheragen [protheragen.ai]
- 2. calpaclab.com [calpaclab.com]
- 3. Acetamide, 2-chloro-N-(2-methylphenyl)- | C9H10ClNO | CID 101479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.info [ijpsr.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-N-(o-tolyl)acetamide | 37394-93-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 2-Chloro-N-(o-tolyl)acetamide | 37394-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 2-Chloro Acetamide [anshulchemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 2-chloro-N-(o-tolyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580810#discovery-and-history-of-2-chloro-n-o-tolyl-acetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

